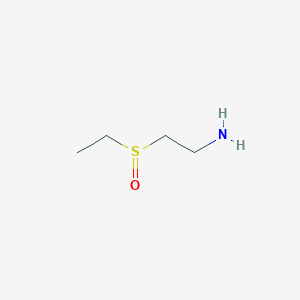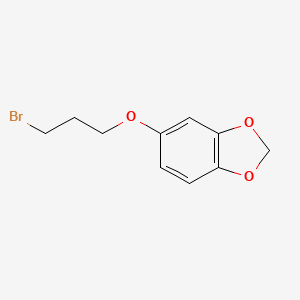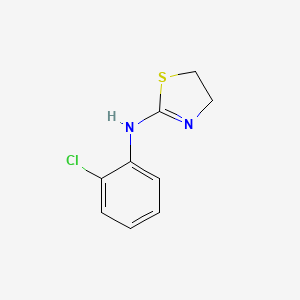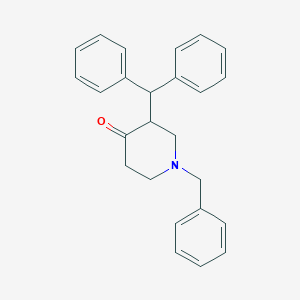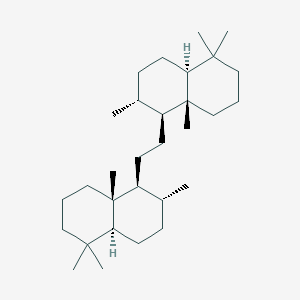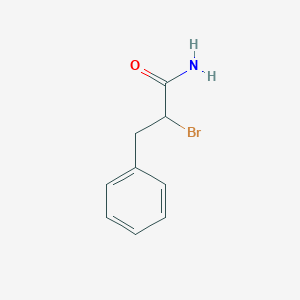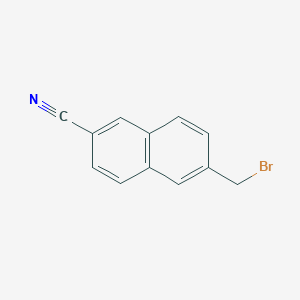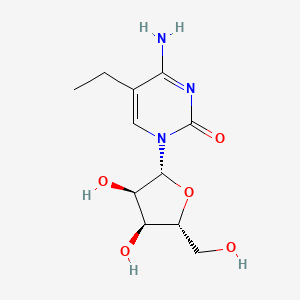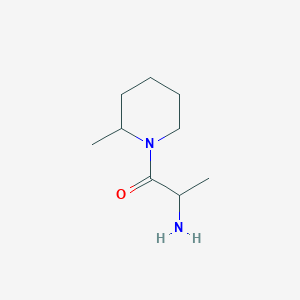
Ethyl 2-(4-hydroxyphenyl)propanoate
概要
説明
Ethyl 2-(4-hydroxyphenyl)propanoate, also known as ethyl ferulate, is a natural phenolic compound found in various plants, such as rice bran, wheat bran, and coffee. It has been extensively studied for its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of Ethyl 2-(4-hydroxyphenyl)propanoate ferulate is not yet fully understood, but it is believed to involve multiple pathways. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Ethyl ferulate has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One advantage of using Ethyl 2-(4-hydroxyphenyl)propanoate ferulate in lab experiments is its relatively low toxicity and high bioavailability. It is also readily available and can be easily synthesized. However, one limitation is its instability in certain conditions, such as high temperature and pH. It also has a short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are numerous future directions for research on Ethyl 2-(4-hydroxyphenyl)propanoate ferulate. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Finally, the development of novel delivery systems, such as nanoparticles and liposomes, may enhance its therapeutic potential.
Conclusion
In conclusion, this compound 2-(4-hydroxyphenyl)propanoate, or this compound ferulate, is a natural phenolic compound with potential therapeutic benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
科学的研究の応用
Ethyl ferulate has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in various cell and animal models. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
特性
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRPSAWYSXUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
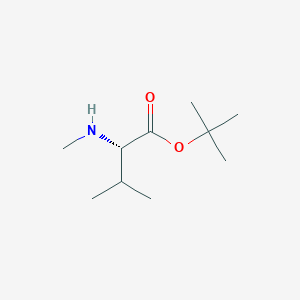

![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
